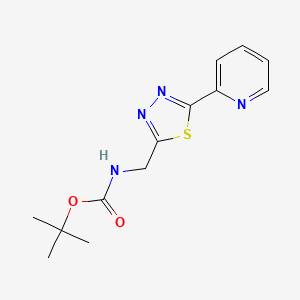
tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways. Its structural features make it a useful tool for exploring the activity of various biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and thiadiazole rings may also contribute to the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Uniqueness: tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate is unique due to the presence of both pyridine and thiadiazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H16N4O2S |
|---|---|
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
tert-butyl N-[(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)19-12(18)15-8-10-16-17-11(20-10)9-6-4-5-7-14-9/h4-7H,8H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
AFJCYVOTZJIICZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(S1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
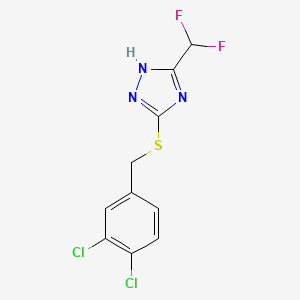
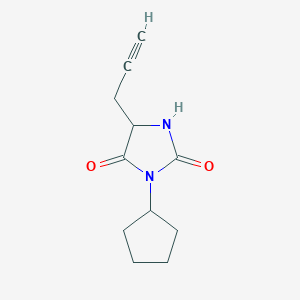
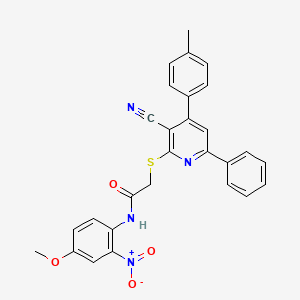
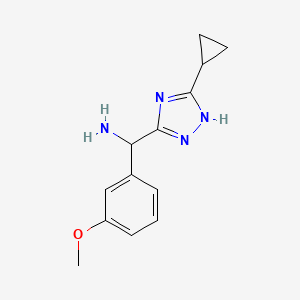

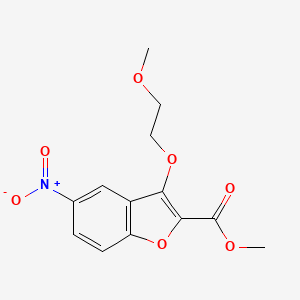
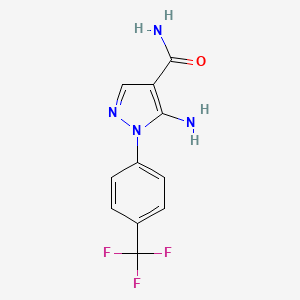
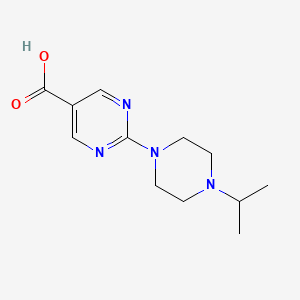
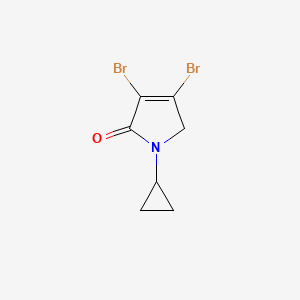

![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)

![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
